molecular formula C13H11ClN2O2 B6414645 6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid, 95% CAS No. 1261959-13-0

6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid, 95%

Cat. No. B6414645
CAS RN: 1261959-13-0
M. Wt: 262.69 g/mol
InChI Key: WGMUZBVKAJDUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid, 95% (hereafter referred to as 6-AMCP) is a chemical compound that is used for a variety of purposes in scientific research. It is a white crystalline solid with a molecular weight of 233.7 g/mol and a melting point of 219-220°C. 6-AMCP has been used in a variety of applications, including drug delivery, enzyme inhibition, and protein-protein interaction studies.

Scientific Research Applications

6-AMCP has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and as a substrate for the enzyme monoamine oxidase (MAO). 6-AMCP has also been used to study the effects of drugs on the central nervous system, as well as to study the mechanism of action of a variety of drugs.

Mechanism of Action

The mechanism of action of 6-AMCP is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, 6-AMCP is believed to act as a substrate for the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-AMCP are not fully understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, 6-AMCP has been shown to act as a substrate for the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.

Advantages and Limitations for Lab Experiments

6-AMCP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively stable in solution. Additionally, it can be synthesized in a two-step process, which is relatively easy to carry out. However, 6-AMCP also has several limitations. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it is not very soluble in organic solvents, which can also limit its use in certain experiments.

Future Directions

There are several potential future directions for 6-AMCP research. One potential direction is the development of new synthesis methods for the compound. Additionally, further research into the mechanism of action of 6-AMCP could lead to the development of new therapeutic agents. Another potential direction is the study of the biochemical and physiological effects of 6-AMCP, as well as the development of new applications for the compound. Finally, further research into the stability of 6-AMCP in solution could lead to the development of new methods for its storage and use in laboratory experiments.

Synthesis Methods

6-AMCP can be synthesized in a two-step process. The first step involves the preparation of 4-chloro-3-methylphenyl)picolinic acid (3-MCP) from the reaction of 4-chloro-3-methylphenol (3-MP) and sodium picolinate. The second step involves the conversion of 3-MCP to 6-AMCP via the reaction of 3-MCP with 6-aminohexanoic acid.

properties

IUPAC Name

6-amino-3-(4-chloro-3-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-7-6-8(2-4-10(7)14)9-3-5-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMUZBVKAJDUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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